molecular formula C23H31N3O3S B2760132 N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 690245-15-9

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2760132
CAS No.: 690245-15-9
M. Wt: 429.58
InChI Key: HLTRPRRXYWMHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 690245-15-9) is a chemical compound with a molecular formula of C 23 H 31 N 3 O 3 S and a molecular weight of 429.58 g/mol . This sulfonamide derivative features a molecular structure that combines a 2,3,5,6-tetramethylbenzenesulfonamide group linked to a phenyl ring, which is further connected to a 4-ethylpiperazine moiety via a carbonyl group. The presence of both sulfonamide and ethylpiperazine functional groups makes this compound a valuable intermediate for medicinal chemistry and drug discovery research . Sulfonamide-based compounds are a well-known class of bioactive molecules with a history of use as antibacterial agents . Beyond their antimicrobial activity, modern research explores sulfonamide derivatives for a wide range of therapeutic targets, including central nervous system disorders, inflammatory diseases, and metabolic conditions . The specific structural features of this compound, particularly the tetramethyl substitution on the benzene ring and the ethylpiperazine carboxamide group, suggest potential for high selectivity and optimization of physicochemical properties in lead compound development. This product is offered as a high-quality reference standard for non-human research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers can access this compound through multiple suppliers, with various quantities available to suit laboratory-scale needs .

Properties

IUPAC Name

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-6-25-11-13-26(14-12-25)23(27)20-7-9-21(10-8-20)24-30(28,29)22-18(4)16(2)15-17(3)19(22)5/h7-10,15,24H,6,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTRPRRXYWMHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic methodologies include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide-Piperazine Derivatives

Compound Name Key Substituents Biological Activity/Notes Reference ID
N-(4-(4-Ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide (Target Compound) 4-Ethylpiperazine; 2,3,5,6-tetramethylbenzenesulfonamide Hypothesized enzyme inhibition (e.g., carbonic anhydrase)
N-(3-(4-Benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-nitrobenzenesulfonamide (4c) Benzhydrylpiperazine; nitrobenzenesulfonamide Selective carbonic anhydrase I inhibitor (IC₅₀ = 12 nM)
N-(4-butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide 2-Chlorophenylpiperazine; butylphenyl; methylbenzenesulfonamide Structural analog with potential CNS activity (no explicit data)
4-(Mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide Mesitylsulfonyl; methylphenyl Enhanced steric hindrance; possible applications in kinase inhibition
4-[4-(2,3,5,6-Tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one Tetramethylphenylsulfonyl; quinolin-2-one Combines sulfonamide-piperazine with a quinolinone scaffold (anticancer potential)

Key Observations:

Piperazine Modifications :

  • The ethyl group in the target compound may improve metabolic stability compared to methyl-substituted analogs (e.g., ’s 4-methylpiperazine derivative) .
  • Benzhydryl () and chlorophenyl () substituents on piperazine enhance aromatic interactions but reduce solubility.

Nitro groups () increase electrophilicity, which may enhance enzyme inhibition but raise toxicity concerns.

Key Observations:

  • The target compound’s synthesis likely parallels and , employing sulfonyl chloride intermediates.
  • Cyclization strategies () are less common in piperazine-sulfonamide synthesis but useful for heterocyclic derivatives.

Table 3: Property Comparison

Compound LogP* Solubility (mg/mL) Biological Activity Reference ID
Target Compound ~3.5 (est) Low (tetramethyl) Potential enzyme inhibition (structural analogy to )
N-(3-(4-Benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-nitrobenzenesulfonamide (4c) ~4.2 Moderate Carbonic anhydrase I inhibition (IC₅₀ = 12 nM)
4-(Mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide ~4.8 Low Kinase inhibition (hypothesized)
4-[4-(2,3,5,6-Tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one ~3.0 Moderate Antiproliferative activity (cell line studies)

*LogP estimated using fragment-based methods.

Key Observations:

  • The target compound’s tetramethylbenzenesulfonamide group lowers solubility compared to nitro derivatives () but improves membrane permeability.

Q & A

Basic: What are the standard synthetic protocols for preparing N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide?

The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Formation of the piperazine-carbonyl intermediate via nucleophilic substitution between 4-ethylpiperazine and a carbonyl chloride derivative under anhydrous conditions .
  • Step 2 : Sulfonylation of the aromatic ring using 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to activate the sulfonic acid group .
  • Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is commonly employed to isolate the final product .
    Key variables : Temperature (60–80°C), solvent choice (DMF or dichloromethane), and reaction time (12–24 hours) significantly affect yield and purity .

Advanced: How can structural ambiguities in the sulfonamide and piperazine moieties be resolved post-synthesis?

Advanced characterization combines:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regioselectivity of sulfonamide substitution and piperazine connectivity. For example, downfield shifts (~7.5–8.5 ppm) in aromatic protons indicate sulfonamide attachment .
  • X-ray crystallography : Single-crystal analysis (e.g., CCDC-1990392) resolves bond angles and torsional strain in the piperazine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., unreacted intermediates) .

Basic: What are the primary biological targets or applications of this compound in research?

The compound’s structure suggests dual functionality:

  • Sulfonamide moiety : Potential interaction with carbonic anhydrase isoforms or tyrosine kinases, common in anticancer research .
  • Piperazine-carbonyl group : Likely targets neurotransmitter receptors (e.g., dopamine D3 or serotonin receptors) due to structural similarity to known ligands .
    Methodological note : Radioligand binding assays (e.g., 3^3H-spiperone displacement) and enzyme inhibition assays (IC50_{50} determination) are standard for target validation .

Advanced: How can structure-activity relationship (SAR) studies optimize selectivity for specific receptors?

SAR strategies include:

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF3_3) on the benzenesulfonamide enhances receptor affinity, as seen in analogous compounds .
  • Piperazine modifications : Replacing the ethyl group with bulkier substituents (e.g., benzyl) reduces off-target binding to adrenergic receptors .
  • Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies critical hydrogen bonds between the sulfonamide and receptor active sites .

Basic: What are the key physicochemical properties influencing solubility and bioavailability?

Critical properties include:

  • LogP : Predicted ~3.2 (via PubChem data), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Aqueous solubility : Poor solubility in water (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies .
  • pKa : The sulfonamide group (pKa ~10) remains deprotonated at physiological pH, enhancing stability in biological matrices .

Advanced: How can contradictory data on receptor binding affinity across studies be reconciled?

Contradictions may arise from:

  • Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ion concentration (e.g., Mg2+^{2+}) alter receptor conformation and ligand affinity .
  • Isomerism : Undetected stereoisomers (e.g., due to piperazine chair-flipping) may skew results. Chiral HPLC (e.g., using a Chiralpak AD-H column) resolves enantiomers .
  • Protein source : Species-specific receptor variants (e.g., human vs. rat D3 receptors) exhibit divergent binding kinetics .

Basic: What analytical methods are recommended for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Mobile phases often combine methanol, water, and phosphate buffers (pH 5.5) .
  • Thin-layer chromatography (TLC) : Rf_f values (e.g., 0.39–0.44 in ethyl acetate/hexane) monitor reaction progress .
  • Elemental analysis : Carbon/hydrogen/nitrogen (CHN) ratios validate synthetic accuracy (deviation <0.4% acceptable) .

Advanced: How can reaction yields be improved during piperazine-carbonyl coupling?

Optimization strategies:

  • Catalysis : Use of HOBt/DCC coupling agents reduces racemization and side reactions .
  • Microwave-assisted synthesis : Shortens reaction time (e.g., 2 hours vs. 24 hours) and improves yields by 15–20% .
  • Protection/deprotection : Temporary protection of the sulfonamide group with tert-butyloxycarbonyl (Boc) prevents unwanted side reactions during piperazine coupling .

Basic: What safety and handling protocols are essential for this compound?

  • Toxicity : Limited data, but analogous sulfonamides show hepatotoxicity at high doses. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at −20°C under inert gas (argon) to prevent oxidation of the piperazine ring .
  • Disposal : Incinerate via EPA-approved methods for halogen-free organics .

Advanced: What computational tools predict metabolic pathways and potential metabolites?

  • In silico metabolism : Software like MetaSite identifies likely oxidation sites (e.g., piperazine N-deethylation) and sulfonamide glucuronidation .
  • Density Functional Theory (DFT) : Calculates activation energies for cytochrome P450-mediated reactions, guiding metabolite identification via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.